
Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated
Vue d'ensemble
Description
“Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated” is a type of silicone surfactant . It appears as a liquid to solid substance . It is also known by other names such as Ethoxylated 3-hydroxypropyl methyl dimethyl siloxanes and silicones, and PEG dimethicone .
Physical And Chemical Properties Analysis
This compound is insoluble to soluble in water and is stable . It has a density of 1.04 g/mL at 25 °C and a refractive index (n 20/D) of 1.45 .Applications De Recherche Scientifique
Catalysis and Synthesis
Siloxanes and silicones are utilized in catalysis and synthesis processes. The catalytic hydrosilylation method provides a route for synthesizing functional materials using siloxanes and silicones. These materials find applications as elastomers, surfactants, wetting agents, and hydrophobic coatings due to their thermal stability and chemical resistance (Putzien, Nuyken, & Kühn, 2010).
Material Science and Polymer Chemistry
Siloxane-based polymers, or silicones, have been extensively explored for modifications to obtain polymers with special properties. This has led to new industrial applications in areas such as material science and polymer chemistry, where they are used to create polymers with unique properties like thermal and oxidative stability, low surface tension, and excellent dielectric properties (Boutevin, Guida-Pietrasanta, & Ratsimihety, 2000).
Sol-Gel Chemistry
Organotrialkoxysilanes, a family of siloxane network polymers, are significant in sol-gel materials. They form gels through the sol-gel process, and their study has contributed to understanding the capacity of organotrialkoxysilanes to form gels under various conditions, impacting the development of sol-gel materials (Loy et al., 2000).
Water Soluble and Amphiphilic Silicones
Research has explored the reaction of tertiary hydroxyalkylamines with 3-halogenopropyl substituted polysiloxanes. This leads to the production of polysiloxanes with hydrophilic groups, which form micelle structures in water and have potential applications in diverse fields due to their hydrophilicity and structural properties (Fortuniak et al., 2004).
Hybrid Poly(siloxane amine)s
Silicon-containing polymers like poly(siloxane amine)s have been developed as a new class of organic–inorganic hybrid materials. These polymers, with their unique physical and chemical properties, offer potential applications in areas like materials science and biology (Zhou, Wang, Li, & Feng, 2020).
Silicone Oligomers Synthesis
The development of efficient siloxane-bond-forming reactions has led to the controlled synthesis of silicone oligomers. This process is vital for producing materials with specific siloxane sequences, which are crucial in various applications (Matsumoto, Shimada, & Sato, 2018).
Silicone-Based Adhesives and Encapsulants
Research into siloxanes containing vinyl and epoxy groups has shown their effectiveness as adhesion promoters in silicone encapsulants. These compounds improve the adhesion strength and mechanical strength of silicone encapsulants, which is important in applications like electronics encapsulation (Pan, Zeng, Li, & Lai, 2013).
Mécanisme D'action
Target of Action
The primary targets of Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated are surfaces of various materials, including textiles, fibers, and leather . The compound acts as a surface-active agent, interacting with these surfaces to modify their properties.
Mode of Action
This compound works by reducing surface tension and improving wetting properties . It interacts with the surfaces of materials, forming a thin layer that modifies the surface properties. This results in improved gloss, lubricity, and stability .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents . This suggests that its bioavailability may be influenced by the presence of organic compounds.
Result of Action
The action of this compound results in improved material properties. Specifically, it enhances gloss, lubricity, and stability . It also serves as a softening agent, antistatic agent, and brightening agent in textiles, fibers, and leather .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility properties suggest that it may be more effective in environments containing organic solvents . Additionally, its stability indicates that it can maintain its effectiveness under various conditions .
Safety and Hazards
Propriétés
IUPAC Name |
1-[2-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H44O6Si4/c1-17(18)16-20-14-13-19-12-11-15-27(10,22-25(5,6)7)23-26(8,9)21-24(2,3)4/h17-18H,11-16H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSYDZASZJTRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCCOCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H44O6Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS], Clear colorless to yellow liquid with a mild odor; [Siltech MSDS] | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
68037-64-9, 68937-55-3 | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me hydrogen, reaction products with polyethylene-polypropylene glycol monoacetate allyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl Me, ethoxylated propoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





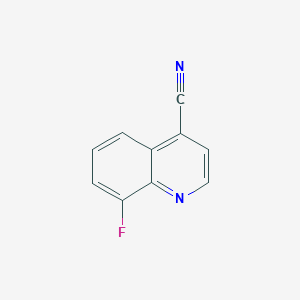
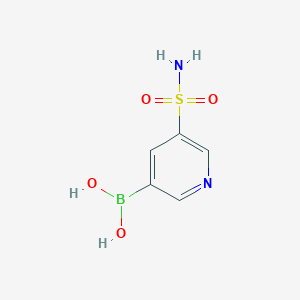
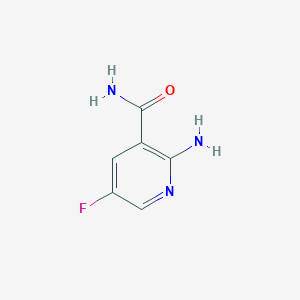

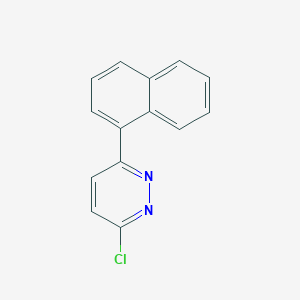


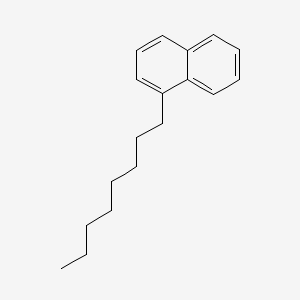
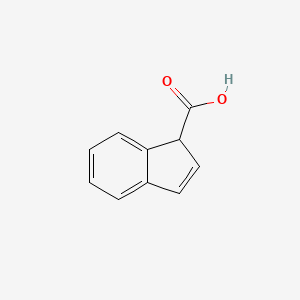
![Bis[bis(trimethylsilyl)amino]tin(II)](/img/structure/B6594305.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)